![molecular formula C22H21O2P B1589627 Methyl 2-(triphenylphosphoranylidene)propanoate CAS No. 2605-68-7](/img/structure/B1589627.png)
Methyl 2-(triphenylphosphoranylidene)propanoate
Overview
Description
Methyl 2-(triphenylphosphoranylidene)propanoate is an organic compound with the molecular formula C22H21O2P. It is a Wittig reagent, commonly used in organic synthesis for the two-carbon homologation of aldehydes to α,β-unsaturated esters . This compound is characterized by its solid physical form and is typically stored under inert atmosphere conditions at temperatures between 2-8°C .
Mechanism of Action
Target of Action
Methyl 2-(triphenylphosphoranylidene)propanoate, also known as carbomethoxy ethylidene triphenyl phosphorane, is a type of Wittig reagent . Wittig reagents are primarily used in the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones to alkenes . Therefore, the primary targets of this compound are aldehydes and ketones.
Mode of Action
In the Wittig reaction, this compound reacts with an aldehyde or ketone to form a phosphonium ylide, or Wittig reagent. This ylide then reacts with the carbonyl compound to form a betaine, which is an intermediate in the reaction. The betaine then undergoes rearrangement to give the alkene product and triphenylphosphine oxide .
Biochemical Pathways
The Wittig reaction involving this compound affects the biochemical pathway of carbonyl compounds. It alters the pathway by converting carbonyl compounds (aldehydes or ketones) into alkenes . This can have downstream effects on any biochemical processes that involve these compounds.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be absorbed into the body through the digestive tract and can cross the blood-brain barrier.
Result of Action
The result of the action of this compound is the conversion of aldehydes or ketones into alkenes . This can have various molecular and cellular effects, depending on the specific aldehyde or ketone that is being converted and the role of that compound in the cell.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the reaction with aldehydes or ketones is typically carried out in a solvent such as ether or THF . The efficiency of the reaction can be affected by the temperature, the concentration of the reactants, and the specific solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(triphenylphosphoranylidene)propanoate is synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The general synthetic route includes the following steps:
Formation of the Phosphonium Ylide: This is achieved by reacting triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base such as sodium hydride or potassium tert-butoxide.
Reaction with Aldehyde or Ketone: The phosphonium ylide then reacts with an aldehyde or ketone to form the desired alkene product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale Wittig reactions apply. These include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the optimization of reaction conditions to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(triphenylphosphoranylidene)propanoate primarily undergoes the following types of reactions:
Wittig Reaction: As a Wittig reagent, it is used to convert aldehydes and ketones into alkenes.
Substitution Reactions: It can participate in substitution reactions where the triphenylphosphoranylidene group is replaced by other functional groups.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Organic Synthesis
Methyl 2-(triphenylphosphoranylidene)propanoate is extensively utilized in organic synthesis for forming carbon-carbon double bonds. Its ability to convert carbonyl compounds into alkenes makes it invaluable in constructing complex organic molecules.
Medicinal Chemistry
This compound plays a significant role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients. The chirality introduced by derivatives of this compound facilitates asymmetric synthesis, crucial for developing enantiopure drugs.
Material Science
In material science, this compound is employed to develop novel materials with specific electronic and optical properties. Its unique reactivity allows for the fabrication of materials with tailored characteristics.
Biological Research
While direct biological activities are not extensively documented, compounds containing phosphonium ylides have been investigated for potential antimicrobial properties. The introduction of chirality may also enhance their applicability in biological systems.
Comparative Analysis of Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Triphenylphosphine | Phosphine | Base for ylide formation; used extensively in synthesis |
Benzylideneacetone | Ylide | Known for its role in Michael additions; less stable |
Phosphonium Ylide (e.g., Ph3P=CH2) | Ylide | Less sterically hindered; more reactive but less selective |
Methyl (E)-2-phenyl-3-phosphonopropenoate | Phosphonate | Similar reactivity but different functional groups affecting solubility and reactivity |
Case Studies
-
Total Synthesis of Iejimalide B :
In a study focused on synthesizing Iejimalide B, this compound was utilized to generate key intermediates through the Wittig reaction, demonstrating its efficacy in complex organic synthesis pathways . -
Asymmetric Catalysis :
Research has indicated that derivatives of this compound can be employed in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds necessary for pharmaceutical applications. -
C-C Bond Formation :
A catalytic route utilizing this compound has been explored for C-C bond formation from alcohols, showcasing its versatility in various synthetic methodologies .
Comparison with Similar Compounds
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Another Wittig reagent used for similar applications.
Methoxycarbonylmethylene triphenylphosphorane: Used in the synthesis of α,β-unsaturated esters.
Uniqueness
Methyl 2-(triphenylphosphoranylidene)propanoate is unique due to its specific structure, which allows for efficient and selective formation of α,β-unsaturated esters. Its stability and reactivity under various conditions make it a valuable reagent in organic synthesis.
Biological Activity
Chemical Structure and Properties
Methyl 2-(triphenylphosphoranylidene)propanoate consists of:
- Ylide Structure : The triphenylphosphoranylidene group (CPh3=P) contributes to its reactivity.
- Molecular Weight : Approximately 348.38 g/mol.
- Appearance : White to light yellow crystalline solid.
- Solubility : Moderately soluble in organic solvents.
Synthesis
The synthesis typically involves:
- Reaction of triphenylphosphine with an appropriate carbonyl compound.
- Esterification to introduce the methyl group.
This multi-step process allows for controlled formation with desired purity levels.
Biological Activity Overview
While specific studies focusing solely on this compound are scarce, several aspects can be inferred from related research:
Antimicrobial Properties
Phosphonium ylides, including those similar to this compound, have shown potential antimicrobial activities. For instance, phosphonium compounds are known to exhibit efficacy against various bacterial strains, suggesting that derivatives of this ylide might also possess similar properties.
Asymmetric Catalysis in Drug Development
The chirality introduced by this compound may facilitate its application in asymmetric synthesis, crucial for producing enantiomerically pure drugs. Asymmetric catalysis is a fundamental technique in medicinal chemistry, enabling the selective formation of one enantiomer over another.
Research Findings and Case Studies
Several studies provide insight into the biological relevance and applications of phosphonium ylides:
- Study on Phosphonium Ylides : Research indicates that ylides can act as intermediates in various reactions, including cycloaddition and condensation reactions, which are essential in synthesizing complex organic molecules relevant to drug discovery .
- Antitumor Activity : Some phosphonium ylides have been investigated for their potential role in targeting cellular mechanisms involved in cancer proliferation. For example, compounds that affect the spliceosome have shown promise as antitumor agents, suggesting that similar mechanisms could be explored with this compound .
Comparative Analysis
The following table summarizes key comparisons between this compound and other related phosphonium ylides:
Compound Name | Structure Type | Notable Activity |
---|---|---|
This compound | Ylide | Potential antimicrobial properties |
Benzyl (triphenylphosphoranylidene)acetate | Ylide | Used in asymmetric synthesis |
Ethyl 2-(triphenylphosphoranylidene)propionate | Ylide | Investigated for antitumor activity |
Properties
IUPAC Name |
methyl 2-(triphenyl-λ5-phosphanylidene)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXPAYJKBTVUBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441907 | |
Record name | Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2605-68-7 | |
Record name | Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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